カルノシン脱炭酸塩塩酸塩

説明

Decarboxy Carnosine HCL is a synthetic peptide that is biomimetic, meaning it is designed to emulate a natural peptide found in the body . It is also known by the name carcinine . In skincare, it’s most well-known for acting as an antioxidant, where it can help ward off the negative impacts environmental stressors have on skin .

Synthesis Analysis

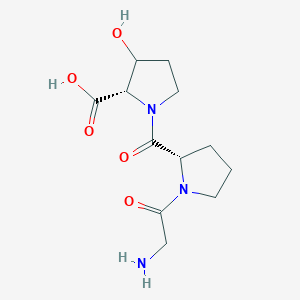

Decarboxy Carnosine HCL is a synthetic antiaging pseudodipeptide with high stability and resistance to enzymatic hydrolysis . A promising method for its synthesis involves the direct coupling of unprotected β-Ala (β-alanine) with L-His (L-histidine) mediated by an enzyme .Molecular Structure Analysis

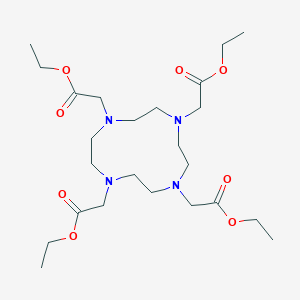

The molecular formula of Decarboxy Carnosine HCL is C8H16N4Cl2O . It is a synthetic antiaging pseudodipeptide that contains Carnosine, a natural antioxidant produced by the body for protection against reactive oxygen species (ROS) .Chemical Reactions Analysis

Decarboxy Carnosine HCL has antioxidant action. Oxidative stress induces lipids peroxidation, and produced hydroperoxides are dangerous reactive spices. Decarboxy Carnosine converts those reactive spices into non-toxic fatty alcohols reducing damage and actively protecting cell membranes from oxidative stress .Physical And Chemical Properties Analysis

Decarboxy Carnosine HCL is soluble in water and stable . It is a synthetic antiaging pseudodipeptide with high stability and resistance to enzymatic hydrolysis .科学的研究の応用

抗酸化特性

カルノシン脱炭酸塩塩酸塩: は、その抗酸化能力で知られています。 有害なフリーラジカルを中和することで、環境ストレス要因による皮膚細胞の損傷から保護するのに役立ちます . この特性は、特に早期老化を予防し、皮膚の健康を維持することを目的としたスキンケア製剤に役立ちます。

抗糖化効果

この化合物は抗糖化効果を示し、皮膚のコラーゲンとエラスチンを損なう糖化プロセスを阻害できます . これにより、皮膚の構造的完全性と弾力性を維持するのに役立ち、これは抗老化治療に不可欠です。

コラーゲン増強効果

査読付きの研究では十分に裏付けられていませんが、カルノシン脱炭酸塩塩酸塩は、潜在的なコラーゲン増強効果で宣伝されています。 これは、皮膚のハリを高め、しわの出現を軽減するように設計された化粧品製品において、貴重な成分となるでしょう .

神経保護効果

科学的研究では、カルノシン二塩酸塩は、ドーパミン神経の変性に対する効果を調べるために使用されてきました . 神経保護特性により、神経変性疾患の治療法の研究における候補となる可能性があります。

ヒスタミンH3拮抗作用

カルノシン二塩酸塩: は、選択的なヒスタミンH3拮抗剤として作用し、H2およびH1受容体に対するH3に対する高い選択性を示します . この特異性により、アレルギーや炎症反応など、ヒスタミン活性に関連する状態の治療法の開発に役立つ可能性があります。

ケミカルシャペロン活性

この化合物は、ケミカルシャペロンとして機能し、タンパク質のネイティブなフォールディングを維持し、非酵素的糖化を軽減するのに役立ちます . この用途は、タンパク質化学の分野で重要であり、タンパク質の誤った折り畳みが要因となるさまざまな疾患に影響を与える可能性があります。

皮膚真皮密度改善

インスリン抵抗性のある閉経後の女性を対象とした研究では、カルノシンの経口補充により、皮膚の真皮密度が改善されました . これは、特にホルモンの変化や老化に関連する皮膚の状態を改善する、皮膚科における潜在的な用途を示唆しています。

生体模倣ペプチド研究

生体模倣ペプチドとして、カルノシン脱炭酸塩塩酸塩は、体に見られる天然ペプチドを模倣しています。 これは、ペプチドベースの治療法の研究や、標的とした生物学的活性を有する合成ペプチドの開発における興味深い課題となります .

作用機序

- Antioxidant Action : Oxidative stress induces lipid peroxidation, leading to the formation of dangerous reactive species. Unlike standard antioxidants (such as Vitamin E), which are effective before peroxidation, Decarboxy Carnosine acts after hydroperoxide formation. It converts these reactive species into non-toxic fatty alcohols, actively safeguarding cell membranes from oxidative damage .

Mode of Action

将来の方向性

生化学分析

Biochemical Properties

Decarboxy Carnosine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antioxidant action is particularly noteworthy. Oxidative stress induces lipid peroxidation, producing dangerous reactive species. Decarboxy Carnosine Hydrochloride converts these reactive species into non-toxic fatty alcohols, reducing damage and actively protecting cell membranes from oxidative stress .

Cellular Effects

Decarboxy Carnosine Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by protecting cell membranes from oxidative stress and dermal fiber from cross-linking . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Decarboxy Carnosine Hydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Decarboxy Carnosine Hydrochloride shows changes in its effects. It has high stability and resistance to enzymatic hydrolysis . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

特性

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTUNIWBUQUKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205634 | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57022-38-5 | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057022385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57022-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECARBOXY CARNOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7K9I5QR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

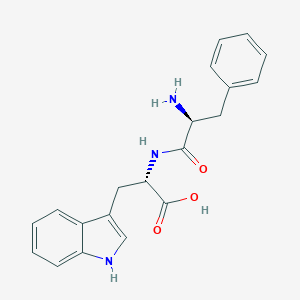

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)